N-(4-((6-(diethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyrimidine ring, followed by the introduction of the diethylamino group. The final step involves the sulfonation of the benzene ring. The reaction conditions often require the use of polar solvents such as NMP (N-Methyl-2-pyrrolidone), DMF (Dimethylformamide), or DMSO (Dimethyl sulfoxide) to ensure solubility and reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and solubility
Mechanism of Action
The mechanism of action of N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: Shares the diethylamino group and aromatic structure but differs in the urea linkage.
2-Amino-4-hydroxy-6-methylpyrimidine: Contains a pyrimidine ring but lacks the sulfonamide and aromatic benzene components.
Uniqueness
N-(4-{[6-(DIETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE is unique due to its combination of a diethylamino-substituted pyrimidine ring and a sulfonamide-substituted benzene ring
Properties
Molecular Formula |
C24H31N5O2S |
---|---|
Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-[4-[[6-(diethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H31N5O2S/c1-7-29(8-2)23-15-22(25-19(6)26-23)27-20-9-11-21(12-10-20)28-32(30,31)24-17(4)13-16(3)14-18(24)5/h9-15,28H,7-8H2,1-6H3,(H,25,26,27) |
InChI Key |
LNUPEYGJRUDQHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
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